molecular formula C10H12ClNO2S B14494367 S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate CAS No. 64917-80-2

S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate

Cat. No.: B14494367
CAS No.: 64917-80-2
M. Wt: 245.73 g/mol
InChI Key: HDYVNVBOZGQAOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate is an organic compound characterized by the presence of a chloro-substituted phenol group, a carbamothioate group, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate typically involves the reaction of 4-chloro-2-hydroxybenzyl chloride with ethyl isothiocyanate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding hydroxyphenyl derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the carbamothioate group can interact with thiol groups in proteins. These interactions can lead to the modulation of biological pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-hydroxybenzyl chloride
  • Ethyl isothiocyanate
  • 4-Chloro-2-hydroxyphenyl isothiocyanate

Uniqueness

S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate is unique due to the presence of both a chloro-substituted phenol group and a carbamothioate group. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

CAS No.

64917-80-2

Molecular Formula

C10H12ClNO2S

Molecular Weight

245.73 g/mol

IUPAC Name

S-[(4-chloro-2-hydroxyphenyl)methyl] N-ethylcarbamothioate

InChI

InChI=1S/C10H12ClNO2S/c1-2-12-10(14)15-6-7-3-4-8(11)5-9(7)13/h3-5,13H,2,6H2,1H3,(H,12,14)

InChI Key

HDYVNVBOZGQAOK-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)SCC1=C(C=C(C=C1)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.